1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine

Description

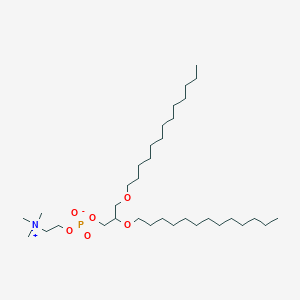

1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid belonging to the class of glycerophospholipids. It is characterized by having two tridecyl chains attached to the glycerol backbone via ether bonds at the sn-1 and sn-2 positions, with a phosphocholine head group at the sn-3 position. This compound is known for its stability and is often used in various biochemical and biophysical studies.

Properties

Molecular Formula |

C34H72NO6P |

|---|---|

Molecular Weight |

621.9 g/mol |

IUPAC Name |

2,3-di(tridecoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 |

InChI Key |

BEBKMIWGRRQYKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the following key steps:

Glycerol Backbone Preparation: The glycerol backbone is first protected and then selectively deprotected at the sn-1 and sn-2 positions.

Ether Bond Formation: Tridecyl chains are introduced at the sn-1 and sn-2 positions through ether bond formation using appropriate alkylation reagents.

Phosphocholine Head Group Addition: The phosphocholine head group is introduced at the sn-3 position through a phosphorylation reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The ether bonds and the phosphocholine head group can be susceptible to oxidation under certain conditions.

Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of ether bonds and the release of tridecyl chains.

Substitution: The phosphocholine head group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or thiols.

Major Products:

Oxidation Products: Oxidized derivatives of the tridecyl chains and the phosphocholine head group.

Hydrolysis Products: Glycerol derivatives and free tridecyl alcohols.

Substitution Products: Substituted phosphocholine derivatives.

Scientific Research Applications

1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:

Biochemistry: Used as a model compound for studying membrane dynamics and lipid-protein interactions.

Biophysics: Employed in the preparation of lipid bilayers and vesicles for biophysical studies.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, modulating their function and organization. The phosphocholine head group plays a crucial role in maintaining the structural integrity of the membrane and facilitating interactions with other biomolecules.

Comparison with Similar Compounds

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleoyl chains instead of tridecyl chains.

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleoyl chains.

1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearoyl chains.

Comparison: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine is unique due to its ether-linked tridecyl chains, which confer greater stability compared to ester-linked counterparts like 1,2-Dioleoyl-sn-glycero-3-phosphocholine and 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine. This stability makes it particularly useful in applications requiring long-term stability and resistance to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.